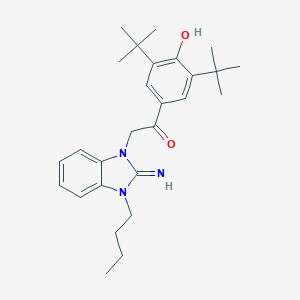
N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
The research into N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine derivatives has identified potential anticancer applications. In one study, derivatives of this compound demonstrated good to moderate activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), indicating its relevance in the design of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial and Antifungal Effects
The structural modifications of N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine have also been explored for antimicrobial and antifungal effects. Certain derivatives containing heterocyclic compounds showed promising results against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Structural and Molecular Studies
Structural and molecular analyses of these compounds provide insights into their potential pharmacological applications. For instance, studies involving Palladium(II) and platinum(II) complexes containing benzimidazole ligands derived from similar compounds have contributed to understanding their anticancer mechanisms and the potential for developing new therapeutic agents (Ghani & Mansour, 2011).
Chemical Synthesis and Modification
Further research into the chemical synthesis and modification of N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine derivatives has led to the creation of various compounds with potential biological activities. These synthetic efforts aim to explore the chemical diversity and enhance the biological efficacy of this compound class for various applications, including the development of antimicrobial agents and the study of their interaction with biological targets (Dean & Papadopoulos, 1982).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-10-6-5-9-13(15)17-16-18-14(11-20-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBJKFUEZACDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B377660.png)
![2-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B377661.png)

![4-{[(5-bromo-8-quinolinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377667.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B377668.png)
![Methyl(diphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonium](/img/structure/B377669.png)
![3-amino-2-(4-bromobenzoyl)-4-(4-methoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377671.png)
![N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B377672.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B377673.png)



